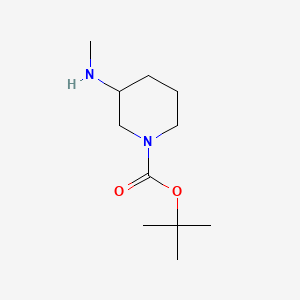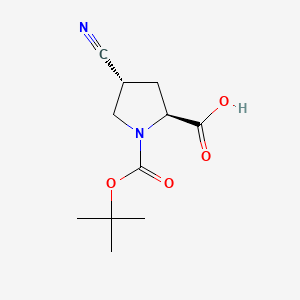
4-Fluoropicolinic acid
Descripción general
Descripción
4-Fluoropicolinic acid is an organic compound with the chemical formula C6H4FN2O2 . It is a heterocyclic organic compound . The compound appears as a white crystalline solid .
Molecular Structure Analysis
The molecular weight of 4-Fluoropicolinic acid is 141.0999 g/mol . The molecular formula is C6H4FNO2 . The IUPAC name for this compound is 4-fluoropyridine-2-carboxylic acid . The canonical SMILES representation is C1=CN=C(C=C1F)C(=O)O .
Physical And Chemical Properties Analysis
4-Fluoropicolinic acid has a boiling point of 292.3ºC at 760 mmHg . The density of this compound is 1.419 g/cm³ . It has 1 hydrogen bond donor and 4 hydrogen bond acceptors .
Aplicaciones Científicas De Investigación
Anticancer Agent Development
4-Fluoropicolinic acid: has been studied for its potential use in the development of anticancer agents. Research has shown that fluorinated derivatives of picolinic acid, when used in rhenium (I) tricarbonyl complexes, exhibit significant in vitro anticancer activities . These complexes have been tested against various cancer cell lines, including lung cancer cells, and have shown promising results as potential therapeutic agents.
Fluorescence Microscopy
In the field of fluorescence microscopy, 4-Fluoropicolinic acid could play a role as a fluorophore or as part of a fluorophore-labeled probe . Fluorescence microscopy is a critical imaging technique in biological research, and the development of new fluorescent compounds is essential for advancing this field. The unique properties of fluorinated compounds make them suitable candidates for creating more stable and specific imaging tools.
Nucleic Acid Therapeutics
Modified nucleic acids, or xeno nucleic acids (XNAs), are an emerging class of therapeutics with enhanced stability and activity4-Fluoropicolinic acid could contribute to this field by being part of modified nucleotides that improve the stability and pairing properties of these therapeutic nucleic acids . This could lead to the development of next-generation therapeutics with better performance in clinical settings.
Synthetic Organic Chemistry
As a fluorinated building block, 4-Fluoropicolinic acid is valuable in synthetic organic chemistry . Its inclusion in synthetic pathways can introduce fluorine atoms into target molecules, which is highly desirable for pharmaceuticals and agrochemicals due to the unique properties that fluorine imparts, such as increased lipophilicity and metabolic stability.
Hydrogen Bond Network Studies
The study of hydrogen bond networks is crucial for understanding molecular interactions4-Fluoropicolinic acid can be part of compounds that form unique hydrogen bond networks, which are of interest in structural biology and chemistry . These studies can lead to insights into the behavior of molecules in various environments and contribute to the design of new drugs and materials.
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary target of 4-Fluoropicolinic acid, a derivative of Picolinic acid, is Zinc Finger Proteins (ZFPs) . ZFPs are involved in various cellular processes, including viral replication and packaging, as well as normal cell homeostatic functions .
Mode of Action
4-Fluoropicolinic acid interacts with its targets, the ZFPs, by binding to them in a way that changes their structures and disrupts zinc binding, thereby inhibiting their function . This interaction results in the disruption of processes that are crucial for the survival and replication of certain pathogens, making 4-Fluoropicolinic acid an effective anti-infective and immunomodulator .
Biochemical Pathways
It is known that the compound plays a key role in zinc transport By disrupting the function of ZFPs, 4-Fluoropicolinic acid may affect various biochemical pathways that rely on these proteins
Pharmacokinetics
It is known that the compound is a pyridine carboxylate metabolite of tryptophan As such, it is likely that it shares some pharmacokinetic properties with other pyridine carboxylates These may include absorption, distribution, metabolism, and excretion (ADME) properties that impact its bioavailability
Result of Action
The result of 4-Fluoropicolinic acid’s action is the inhibition of certain processes crucial for the survival and replication of pathogens. This makes it an effective anti-infective and immunomodulator . It has been shown to be anti-viral in vitro and in vivo , suggesting that it could be used to treat various viral infections.
Propiedades
IUPAC Name |
4-fluoropyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FNO2/c7-4-1-2-8-5(3-4)6(9)10/h1-3H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOJINJNLDNIFBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00592834 | |
| Record name | 4-Fluoropyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00592834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
886371-78-4 | |
| Record name | 4-Fluoro-2-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886371-78-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Fluoropyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00592834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















